molecular formula C16H21N3O2S B6566536 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide CAS No. 921524-03-0

2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B6566536
CAS No.: 921524-03-0
M. Wt: 319.4 g/mol
InChI Key: CMXCAELJADMUAR-UHFFFAOYSA-N
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Description

The compound 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide (CAS: 921569-52-0) is a small-molecule derivative featuring a 1H-imidazole core with distinct substituents:

  • Position 2: A benzylsulfanyl (BzS) group, contributing hydrophobic and π-π stacking interactions.
  • N1-Acetamide side chain: Substituted with an isopropyl (–N-(propan-2-yl)) group, influencing steric bulk and lipophilicity .

Its molecular formula is C16H19N3O2S (MW: 317.406 g/mol), and its structural uniqueness lies in the synergistic combination of hydrophilic (hydroxymethyl) and hydrophobic (benzylsulfanyl) moieties.

Properties

IUPAC Name

2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12(2)18-15(21)9-19-14(10-20)8-17-16(19)22-11-13-6-4-3-5-7-13/h3-8,12,20H,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXCAELJADMUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis of 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide often begins with commercially available precursors, including benzyl mercaptan, imidazole derivatives, and isopropylamine.

  • Reaction Steps:

    • Step 1: Synthesis begins with the alkylation of imidazole with benzyl mercaptan in the presence of a suitable base such as potassium carbonate to form 2-(benzylsulfanyl)-1H-imidazole.

    • Step 2: This intermediate undergoes hydroxymethylation using formaldehyde under acidic or basic conditions to produce 2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazole.

    • Step 3: The final step involves the acylation of 2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazole with isopropylacetamide using agents like acetic anhydride or acid chlorides under controlled temperature and pH conditions to obtain the target compound.

Industrial Production Methods

For large-scale production, methodologies such as continuous flow synthesis can be employed. This method ensures high yield and purity of the compound with minimal by-products, which is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation at the benzylsulfanyl group to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide.

  • Reduction: Reductive cleavage of the sulfanyl group can be achieved using reagents like lithium aluminum hydride.

  • Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to release the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions Used

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, aryl halides.

  • Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation.

  • Thioethers and Thiols: from reduction.

  • Substituted Imidazoles: from nucleophilic substitution.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, allowing for the creation of complex molecules with potential pharmacological properties.

Biology

In biological research, the compound serves as a probe for studying enzyme activity due to its unique structural features.

Medicine

Its potential as a pharmaceutical agent is being explored, particularly for its antifungal, antibacterial, and anticancer activities.

Industry

In the industrial sector, the compound's derivatives are used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The benzylsulfanyl group can mimic biological thiols, potentially inhibiting enzyme activity through competitive inhibition or irreversible binding. The imidazole ring can interact with metal ions, which are crucial cofactors in many enzymatic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Imidazole vs. Benzimidazole Derivatives
  • Target Compound : Contains a simple imidazole ring.
  • These analogs also incorporate triazole and thiazole groups, broadening their biological target range (e.g., kinase inhibition) .
  • N-Sulfonylamidines () : Include benzimidazole linked to sulfonyl groups, enhancing metabolic stability but reducing solubility compared to the target compound’s hydroxymethyl group .

Substituent Effects

Sulfanyl Group Modifications
  • Target Compound : Benzylsulfanyl at position 2 provides moderate lipophilicity (clogP ~2.5 estimated).
  • Compound : Substituted with methylsulfanyl (–SMe) at position 2 and phenylacetamide, increasing clogP (~3.1) but reducing steric hindrance .
Hydroxymethyl Group
  • The hydroxymethyl group in the target compound distinguishes it from analogs like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () , which lack polar substituents, resulting in lower aqueous solubility .

Acetamide Side Chain Variations

Compound Acetamide Substituent Key Impact Reference
Target Compound N-(propan-2-yl) Balances lipophilicity and solubility
Zamaporvint () N-[5-(pyrazin-2-yl)pyridin-2-yl] Enhances π-stacking with aromatic targets
Compound N-phenyl Increases hydrophobicity (clogP ~3.5)

Biological Activity

The compound 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide is a synthetic organic molecule that belongs to the imidazole derivative class. Its unique structural features, including an imidazole ring and a sulfanyl group, suggest potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O1SC_{15}H_{18}N_2O_1S, with a molecular weight of approximately 319.14 g/mol. The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Imidazole Ring : Known for its ability to coordinate with metal ions and participate in enzymatic reactions.
  • Benzylsulfanyl Group : Enhances the compound's reactivity and potential interactions with biological targets.
  • Hydroxymethyl Group : Provides additional sites for hydrogen bonding, which may enhance binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors. The imidazole ring's capability to bind metal ions in enzyme active sites can modulate enzymatic activities, potentially leading to inhibition or activation depending on the target. Preliminary studies indicate that this compound may exhibit:

  • Anti-inflammatory Properties : The interaction with inflammatory mediators could reduce inflammation.
  • Antimicrobial Activity : It may inhibit bacterial growth by targeting essential proteins involved in cell division, such as the FtsZ protein.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of inflammatory cytokines
AntimicrobialInhibition of bacterial growth
Enzyme ModulationInteraction with metal-dependent enzymes

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of imidazole derivatives, including this compound. For instance:

  • Anti-inflammatory Studies :
    • A study demonstrated that compounds containing imidazole rings could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Studies :
    • Research has shown that similar imidazole derivatives exhibit potent activity against various bacterial strains, indicating a promising avenue for developing new antibiotics .
  • Enzyme Interaction Studies :
    • Investigations into the enzyme inhibition mechanisms revealed that the compound could effectively bind to certain enzymes, altering their activity and providing insights into its pharmacological potential .

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